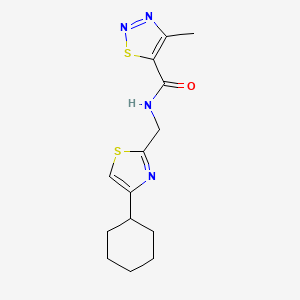

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2/c1-9-13(21-18-17-9)14(19)15-7-12-16-11(8-20-12)10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRSYKFHMSCRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole precursors. The cyclohexylthiazole moiety can be synthesized through the reaction of cyclohexylamine with a thioamide, followed by cyclization. The thiadiazole ring is often formed via the reaction of a hydrazine derivative with a suitable carboxylic acid or ester. The final step involves coupling the thiazole and thiadiazole rings through a carboxamide linkage, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiadiazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazole or thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole, including N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, can effectively inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar thiadiazole derivatives displayed antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .

Anticancer Potential

Thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.28 to 10.0 μg/mL . The structure–activity relationship studies suggest that modifications on the thiadiazole ring can enhance anticancer activity.

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives are also recognized for their potential as agrochemicals. They have been evaluated for their efficacy as fungicides and herbicides. Research has indicated that compounds like this compound can exhibit antifungal properties against plant pathogens. This makes them valuable in developing sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, thiadiazole derivatives are being explored for their role in the development of advanced materials. They can be incorporated into polymers to enhance thermal stability and mechanical properties. The unique electronic properties of thiadiazoles allow for applications in organic electronics and photonics .

Summary of Case Studies

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in critical biological processes.

Comparison with Similar Compounds

Pharmacological Data :

2.2. 1,3,4-Thiadiazole Derivatives

Structure: Compounds such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () differ in the thiadiazole isomer (1,3,4 vs. 1,2,3) and substituent patterns.

Comparative Data :

2.3. Thiazole Carboxamide Analogs

Structure : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () share the thiazole-carboxamide motif but replace the cyclohexyl group with a pyridinyl substituent.

Pharmacokinetic Comparison :

| Property | Target Compound | Pyridinyl-Thiazole Analogs |

|---|---|---|

| LogP (Predicted) | Higher (cyclohexyl) | Lower (pyridinyl) |

| Solubility | Moderate | High |

| Target Class | Ion channels | Kinases |

2.4. Thiazolylmethylcarbamate Derivatives

Structure : Complex carbamates like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () feature multiple chiral centers and extended hydrophobic chains.

Key Research Findings

- Structural Flexibility : The cyclohexylthiazole group in the target compound offers a balance between lipophilicity and steric bulk, distinguishing it from BTP2’s rigid trifluoromethylpyrazole .

- Synthetic Accessibility : The target compound can be synthesized via carboxamide coupling (similar to ), whereas 1,3,4-thiadiazoles require cyclization steps .

- Unresolved Questions : The impact of the 1,2,3-thiadiazole isomer on SOCE inhibition remains understudied compared to 1,3,4 analogs.

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a thiadiazole ring system, which is known for its stability and biological activity. The presence of the thiazole moiety contributes to its lipophilicity and potential for interaction with biological targets. The chemical structure can be represented as follows:

Biological Activities

Numerous studies have highlighted the biological activities of thiadiazole derivatives, including:

-

Antitumor Activity : Thiadiazoles have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were evaluated against various cancer cell lines such as HeLa and MCF-7. The IC50 values indicated significant cytotoxic effects.

These results suggest that modifications in the thiadiazole structure can enhance antitumor efficacy .

Compound Cell Line IC50 (μM) 3d HeLa 29 3d MCF-7 73 - Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

- Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several research studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their cytotoxicity against different cancer cell lines using the MTT assay. The results showed that compounds with specific substitutions exhibited enhanced activity against HeLa cells .

- Structure-Activity Relationship (SAR) : Research has demonstrated that minor modifications in the thiadiazole structure can lead to significant changes in biological activity. For example, the introduction of hydrophobic groups improved lipophilicity and cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural confirmation of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are essential for confirming the compound's structure. NMR provides detailed information on hydrogen and carbon environments, while MS validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can further confirm functional groups like amides or thiadiazoles .

Q. What synthetic routes are commonly employed to prepare thiadiazole-5-carboxamide derivatives?

- Answer: A two-step approach is typical:

Formation of the thiadiazole core: Cyclization of thiosemicarbazides or reaction of isothiocyanates with hydrazine derivatives in acetonitrile or DMF under reflux .

Amide coupling: Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach substituents to the thiadiazole ring .

Q. How can chromatographic techniques optimize reaction monitoring during synthesis?

- Answer: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are used to track reaction progress, assess conversion rates, and isolate intermediates. Ethanol-DMF mixtures are common solvents for recrystallization .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of thiadiazole derivatives?

- Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency due to their high dielectric constants. Reflux temperatures (80–100°C) are critical for accelerating ring closure but require optimization to avoid side reactions like decomposition . Triethylamine is often added to scavenge acids, improving yields in amidation steps .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazole compounds?

- Answer:

- Dose-response profiling: Compare IC50 values across multiple assays (e.g., antimicrobial, anticancer) to identify structure-activity relationships (SAR).

- Targeted molecular docking: Use computational models to predict interactions with enzymes (e.g., kinases, microbial proteases) and validate via in vitro assays .

- Metabolic stability tests: Assess whether differences in activity arise from pharmacokinetic factors like hepatic metabolism .

Q. What mechanistic insights explain the reactivity of the thiadiazole ring in cross-coupling reactions?

- Answer: The electron-deficient nature of the thiadiazole ring facilitates nucleophilic substitution at the 5-position. For example, iodine-mediated cyclization in DMF promotes sulfur elimination, forming fused heterocycles. Substituents like methyl groups (electron-donating) or trifluoromethyl groups (electron-withdrawing) modulate reactivity and regioselectivity .

Q. How can synthetic byproducts be minimized during the preparation of N-((4-cyclohexylthiazol-2-yl)methyl) derivatives?

- Answer:

- Stepwise purification: Use flash chromatography to separate intermediates before the final coupling step.

- Protection/deprotection strategies: Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups to prevent unwanted side reactions .

- Catalytic optimization: Employ Pd-catalyzed cross-coupling for aryl substitutions to reduce halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.